Cas no 175481-36-4 (Lacosamide)

Lacosamide is a small-molecule anticonvulsant drug classified as a functionalized amino acid. It is primarily used in the treatment of partial-onset seizures and diabetic neuropathic pain due to its selective enhancement of slow inactivation of voltage-gated sodium channels, stabilizing hyperexcitable neuronal membranes. Lacosamide exhibits high oral bioavailability and linear pharmacokinetics, with minimal protein binding and low potential for drug-drug interactions. Its unique mechanism of action distinguishes it from traditional sodium channel blockers, offering a favorable safety profile and reduced risk of adverse effects. The compound is metabolized primarily via CYP2C19, with renal excretion as the major elimination pathway. Its well-characterized efficacy and tolerability make it a valuable therapeutic option in epilepsy management.
Lacosamide structure
Lacosamide structure
商品名:Lacosamide
CAS番号:175481-36-4
MF:C13H18N2O3
メガワット:250.2936
MDL:MFCD08272557
CID:66029
PubChem ID:219078

Lacosamide 化学的及び物理的性質

名前と識別子

    • LACOSAMIDE
    • (2R)-2-acetamido-N-benzyl-3-methoxy-propanamide
    • (2R)-2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide
    • ADD 243037
    • Erlosamide
    • Harkoseride
    • SPM 927
    • (R)-2-Acetamido-N-benzyl-3-methoxypropanamide
    • Lacosamide solution
    • Erlosamide [INN]
    • S1253_Selleck
    • Vimpat
    • (2R)-N-benzyl-2-acetaMido-3-MethoxypropanaMide
    • (2R)-2-acetamido-N-benzyl-3-methoxypropanamide
    • ADD 234037
    • 563KS2PQY5
    • Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)-
    • (2R)-2-(Acetylamino)-N-benzyl-3-methoxypropanamide
    • (R)-2-Acetylamino-N-benzyl-3-methoxy-propionamide
    • harkeroside
    • Lacosamide [USAN:INN:BAN]
    • ADD 2
    • HY-13015
    • Tox21_113857
    • LACOSAMIDE [VANDF]
    • LACOSAMIDE (MART.)
    • (R)-N-benzyl-2-acetamido-3-methoxypropanamide
    • LACOSAMIDE CV (USP-RS)
    • CHEBI:135939
    • LACOSAMIDE [EP MONOGRAPH]
    • Lacosamide 1.0 mg/ml in Acetonitrile
    • N03AX18
    • DB06218
    • Lacosamide- Bio-X
    • (R)-2-acetamido-N-benzyl-3-methoxypropionamide.
    • DTXSID1057666
    • LACOSAMIDE [WHO-DD]
    • BDBM50300204
    • N~2~-Acetyl-N-benzyl-O-methyl-D-serinamide
    • CS-0529
    • BL164605
    • Lacosamida
    • SPM-929
    • GTPL7472
    • (2R)-2-acetamido-3-methoxy-N-(phenylmethyl)propanamide
    • KS-1227
    • AB01559947-01
    • (r)-lacosamide 1
    • LACOSAMIDE [ORANGE BOOK]
    • UNII-563KS2PQY5
    • ADD-234037
    • DTXCID2031455
    • Lacosamide (JAN/USAN/INN)
    • 175481-36-4
    • (R)-2-Acetylamino-N-benzyl-3-methoxypropionamide
    • MOTPOLY
    • BB 0260890
    • VPPJLAIAVCUEMN-GFCCVEGCSA-N
    • Lacosamide [USAN]
    • LACOSAMIDE [MART.]
    • LACOSAMIDE [USP MONOGRAPH]
    • Vimpat (TN)
    • ertosamide
    • Motpoly XR
    • SR-01000942286
    • lacosamidum
    • Lacosamide cv
    • Lacosamide Oral Solution
    • (R)-2-acetamido-N-benzyl-3-methoxypropionamide
    • LACOSAMIDE [INN]
    • SCHEMBL35330
    • LACOSAMIDE (USP MONOGRAPH)
    • LACOSAMIDE (EP MONOGRAPH)
    • CHEMBL58323
    • SPM-927
    • (2R)-2-acetylamino-N-benzyl-3-methoxypropanamide
    • (R)-N-Benzyl-2-acetamido-3-methoxypropionamide
    • NCGC00253740-01
    • A3897
    • DEA No. 2746
    • AR-270/11402703
    • LQO
    • LACOSAMIDE [MI]
    • ADD243037
    • 2-(Acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)-
    • D07299
    • AM808141
    • ()-(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide
    • ADD-243037
    • AC-22750
    • (R)-N-benzyl 2-acetamido-3-methoxypropionamide
    • SPM927
    • CAS-175481-36-4
    • LACOSAMIDE [EMA EPAR]
    • SR-01000942286-1
    • LACOSAMIDE [USP-RS]
    • Lacosamide racemate
    • Q420077
    • (+)-(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide
    • BCP02197
    • LACOSAMIDE [JAN]
    • (R)-N-benzyl 2-acetamido-3-methoxypropionamide,
    • AKOS005146274
    • LacosaMide (1.0Mg/ML in Acetonitrile)
    • BRD-K68232650-001-02-2
    • Lacosamide?
    • Lacosamide
    • MDL: MFCD08272557
    • インチ: 1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1
    • InChIKey: VPPJLAIAVCUEMN-GFCCVEGCSA-N
    • ほほえんだ: O(C([H])([H])[H])C([H])([H])[C@]([H])(C(N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)N([H])C(C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 250.13184
  • どういたいしつりょう: 250.132
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • 密度みつど: 1.12
  • ゆうかいてん: 141-143?C
  • ふってん: 536.4 °Cat760mmHg
  • フラッシュポイント: 2℃
  • 屈折率: 1.52
  • PSA: 67.43
  • LogP: 1.23570
  • ひせんこうど: D23 +16.0° (c = 1 in CH3OH)

Lacosamide セキュリティ情報

  • 危険物輸送番号:UN 1648 3 / PGII
  • 危険カテゴリコード: 11-20/21/22-36
  • セキュリティの説明: 16-26-36/37
  • 危険物標識: F Xn

Lacosamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Axon Medchem
1444-10 mg
Lacosamide
175481-36-4 99%
10mg
€70.00 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L58710-25mg
Lacosamide
175481-36-4
25mg
¥1538.0 2021-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R096562-250mg
Lacosamide
175481-36-4 ≥95%
250mg
¥704 2023-09-09
DC Chemicals
DC8797-250 mg
Lacosamide
175481-36-4 >98%
250mg
$400.0 2022-02-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001982
175481-36-4
¥1615.64 2023-01-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-HD416-2mg
Lacosamide
175481-36-4 98%
2mg
¥269.0 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
L125374-1g
Lacosamide
175481-36-4 98%
1g
¥656.90 2023-09-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
L-029-1ML
175481-36-4
1ML
¥2511.24 2023-01-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R096561-10mg
Lacosamide
175481-36-4 99.5%
10mg
¥549 2023-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012443-25mg
Lacosamide
175481-36-4 98%
25mg
¥1210 2023-09-09

Lacosamide 関連文献

Lacosamideに関する追加情報

Lacosamide: A Comprehensive Overview

Lacosamide, with the CAS number 175481-36-4, is a non-aminergic, non-gabapentinoid antiepileptic drug (AED) that has gained significant attention in the field of neurology and epilepsy treatment. It is chemically known as (R)-3-amino-N-(2,3-dihydro-5-methyl-2-oxo-1H-pyrrol-1-yl)-4-methylbenzamide. Lacosamide was first approved by the U.S. Food and Drug Administration (FDA) in 2008 for the treatment of partial-onset seizures in adults and has since been recognized for its efficacy and tolerability in various epileptic conditions.

The development of Lacosamide represents a significant advancement in antiepileptic therapy. Unlike traditional AEDs, which often target sodium channels or GABA receptors, Lacosamide primarily modulates the activity of voltage-gated sodium channels through a unique mechanism. This mechanism involves enhancing slow inactivation of sodium channels, thereby reducing neuronal hyperexcitability and preventing the propagation of epileptic seizures. Recent studies have further elucidated its role in modulating other ion channels, such as potassium channels, which may contribute to its broader therapeutic effects.

One of the most notable advantages of Lacosamide is its favorable safety profile. Clinical trials have demonstrated that it is generally well-tolerated with a low incidence of severe adverse effects. Common side effects include dizziness, somnolence, and ataxia, which are typically mild to moderate in severity. Unlike some other AEDs, Lacosamide does not appear to cause significant weight gain or affect cognitive function, making it an attractive option for patients who are sensitive to these side effects.

The efficacy of Lacosamide has been extensively studied across various patient populations. In addition to its use in partial-onset seizures, recent research has explored its potential in treating generalized tonic-clonic seizures and Lennox-Gastaut syndrome (LGS). A pivotal study published in 2021 demonstrated that Lacosamide significantly reduced seizure frequency in patients with LGS when added to existing therapy. These findings highlight its versatility as an AED and its potential role in managing complex epileptic conditions.

Another area of active research involves the use of Lacosamide in combination therapy. Studies have shown that it can be safely co-administered with other AEDs without significant drug-drug interactions. This makes it a valuable addition to treatment regimens for patients who require multiple medications to achieve seizure control. Furthermore, ongoing clinical trials are investigating the potential benefits of Lacosamide in pediatric populations, which could expand its indications in the near future.

The pharmacokinetics of Lacosamide are another area of interest for researchers. It is rapidly absorbed after oral administration and achieves peak plasma concentrations within 1-3 hours. The drug has a relatively short half-life of approximately 9 hours, necessitating twice-daily dosing for optimal efficacy. However, its bioavailability is not significantly affected by food intake, providing flexibility for patients.

In terms of mechanism of action, recent advancements have shed light on the molecular pathways influenced by Lacosamide. Beyond its primary effect on sodium channels, it has been shown to interact with other ion channels and neurotransmitter systems. For instance, preclinical studies suggest that Lacosamide may enhance GABAergic transmission by increasing the expression of GABAA receptors. This dual mechanism could explain its broad spectrum of antiepileptic activity and low propensity for tolerance development.

The introduction of Lacosamide into clinical practice has also raised questions about its cost-effectiveness and accessibility. As generic versions become available, there is growing interest in evaluating its role as a first-line treatment option for epilepsy. Comparative studies with other AEDs are essential to determine its position within the therapeutic hierarchy and ensure that patients receive the most appropriate treatment based on their individual needs.

In conclusion, Lacosamide, with CAS number 175481-36-4, represents a significant innovation in antiepileptic therapy due to its unique mechanism of action, favorable safety profile, and versatility across various epileptic conditions. As research continues to uncover new insights into its pharmacology and clinical applications, Lacosamide is poised to play an increasingly important role in the management of epilepsy worldwide.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:175481-36-4)LACOSAMIDE
sfd8709
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ